molecular formula C8H11NO B1277136 6-Amino-2,3-dimethylphenol CAS No. 23363-74-8

6-Amino-2,3-dimethylphenol

Cat. No.: B1277136
CAS No.: 23363-74-8
M. Wt: 137.18 g/mol
InChI Key: ZRTQIWOAHUHCJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2,3-dimethylphenol: is an aromatic amino compound with the chemical formula C8H11NO . It is a crystalline solid, typically white or light yellow in color, and has a faint phenolic odor. This compound is known for its good solubility in water and is used in various research and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Amino-2,3-dimethylphenol can be synthesized through a simple amination reaction of 2,3-dimethylphenol with ammonia. The specific preparation method can be adjusted according to actual needs .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale amination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 6-Amino-2,3-dimethylphenol can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.

    Reduction: This compound can be reduced to form various amine derivatives.

    Substitution: It can participate in substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Various amine derivatives.

    Substitution: Halogenated or sulfonated phenolic compounds.

Scientific Research Applications

6-Amino-2,3-dimethylphenol is widely used in scientific research and industry due to its versatile properties. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in biochemical assays and as a reagent in various biological studies.

    Medicine: Investigated for its potential therapeutic properties and used in the development of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which 6-Amino-2,3-dimethylphenol exerts its effects involves interactions with various molecular targets and pathways. It can act as a nucleophile in chemical reactions, participating in the formation of covalent bonds with electrophilic species. The specific pathways and targets depend on the context of its use, such as in biochemical assays or pharmaceutical applications .

Comparison with Similar Compounds

    2,3-Dimethylphenol: Lacks the amino group, making it less reactive in certain chemical reactions.

    4-Amino-2,3-dimethylphenol: Similar structure but with the amino group in a different position, leading to different reactivity and applications.

    6-Amino-2,4-dimethylphenol: Similar but with a different substitution pattern, affecting its chemical properties and uses.

Uniqueness: 6-Amino-2,3-dimethylphenol is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct reactivity and solubility properties. This makes it particularly valuable in certain synthetic and industrial applications where other similar compounds may not be as effective .

Properties

IUPAC Name

6-amino-2,3-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-5-3-4-7(9)8(10)6(5)2/h3-4,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTQIWOAHUHCJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424680
Record name 6-amino-2,3-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23363-74-8
Record name 6-amino-2,3-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-2,3-dimethylphenol
Reactant of Route 2
6-Amino-2,3-dimethylphenol
Reactant of Route 3
6-Amino-2,3-dimethylphenol
Reactant of Route 4
6-Amino-2,3-dimethylphenol
Reactant of Route 5
6-Amino-2,3-dimethylphenol
Reactant of Route 6
6-Amino-2,3-dimethylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.